

Application Notes and Protocols for the Characterization of 2-(Phenoxyethyl)benzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Phenoxyethyl)benzylamine**

Cat. No.: **B064828**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of **2-(Phenoxyethyl)benzylamine**. This document is intended to guide researchers in confirming the identity, purity, and structural integrity of this compound, which is crucial for its application in pharmaceutical research and development.

Compound Overview

Structure:

Chemical Formula: $C_{14}H_{15}NO$

Molecular Weight: 213.28 g/mol

IUPAC Name: (2-(Phenoxyethyl)phenyl)methanamine

Physical Properties: Expected to be a solid at room temperature.

Analytical Techniques for Characterization

A multi-technique approach is essential for the unambiguous characterization of **2-(Phenoxyethyl)benzylamine**. The following table summarizes the recommended analytical

methods and the information they provide.

Analytical Technique	Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy	Elucidation of the molecular structure, including the connectivity of atoms and the chemical environment of protons (^1H NMR) and carbon atoms (^{13}C NMR).
Mass Spectrometry (MS)	Determination of the molecular weight and elemental composition. Fragmentation patterns can provide further structural information.
High-Performance Liquid Chromatography (HPLC)	Assessment of purity and quantification. Determination of the retention time, which is a characteristic property under specific chromatographic conditions.
Elemental Analysis	Determination of the percentage composition of carbon, hydrogen, and nitrogen to confirm the empirical formula.
Infrared (IR) Spectroscopy	Identification of functional groups present in the molecule, such as N-H (amine) and C-O (ether) bonds.

Quantitative Data Summary

Due to the limited availability of specific experimental data for **2-(Phenoxymethyl)benzylamine** in the public domain, the following tables present expected or hypothetical data based on the analysis of structurally similar compounds. Researchers should use these as a reference and determine the actual values experimentally.

Table 1: Expected ^1H and ^{13}C NMR Data (in CDCl_3)

¹ H NMR	Expected			
	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Aromatic H (Phenoxy)	7.20 - 7.40	Multiplet	5H	C ₆ H ₅ O-
Aromatic H (Benzyl)	7.10 - 7.30	Multiplet	4H	-C ₆ H ₄ -
Methylene H (O-CH ₂)	~5.10	Singlet	2H	-O-CH ₂ -Ar
Methylene H (CH ₂ -NH ₂)	~3.90	Singlet	2H	-Ar-CH ₂ -NH ₂
Amine H (NH ₂)	~1.60	Broad Singlet	2H	-NH ₂

¹³ C NMR	Expected Chemical Shift (δ , ppm)		Assignment
Aromatic C (Quaternary, C-O)	~158		C-O (Phenoxy)
Aromatic C (Quaternary, C-CH ₂)	~138		C-CH ₂ (Benzyl)
Aromatic C (CH)	120 - 130		Aromatic CH
Methylene C (O-CH ₂)	~70		-O-CH ₂ -Ar
Methylene C (CH ₂ -NH ₂)	~45		-Ar-CH ₂ -NH ₂

Table 2: Expected Mass Spectrometry Data

Technique	Parameter	Expected Value
Electrospray Ionization (ESI-MS)	[M+H] ⁺	m/z 214.12
High-Resolution Mass Spectrometry (HRMS)	Exact Mass [M+H] ⁺	214.1226 (for C ₁₄ H ₁₆ NO ⁺)

Table 3: Example HPLC Method Parameters

Parameter	Condition
Column	C18 reverse-phase, 4.6 x 150 mm, 5 μ m
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	10% B to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Expected Retention Time	8 - 12 minutes

Table 4: Elemental Analysis Data

Element	Theoretical %	Experimental % (Example)
Carbon (C)	78.84	78.75
Hydrogen (H)	7.09	7.15
Nitrogen (N)	6.57	6.50

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the chemical structure of **2-(Phenoxyethyl)benzylamine**.

Materials:

- NMR spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated chloroform (CDCl_3)

- **2-(Phenoxyethyl)benzylamine** sample (5-10 mg)
- Pipettes and vials

Protocol:

- Accurately weigh 5-10 mg of the **2-(Phenoxyethyl)benzylamine** sample and dissolve it in approximately 0.7 mL of CDCl_3 in a clean vial.
- Transfer the solution to an NMR tube.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.
- Acquire the ^{13}C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Process the acquired data (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts for both ^1H and ^{13}C spectra based on expected values and correlation spectra (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation data for structural confirmation.

Materials:

- Mass spectrometer (e.g., LC-MS with ESI source)
- Methanol or acetonitrile (HPLC grade)
- Formic acid
- **2-(Phenoxyethyl)benzylamine** sample (approx. 1 mg/mL solution)

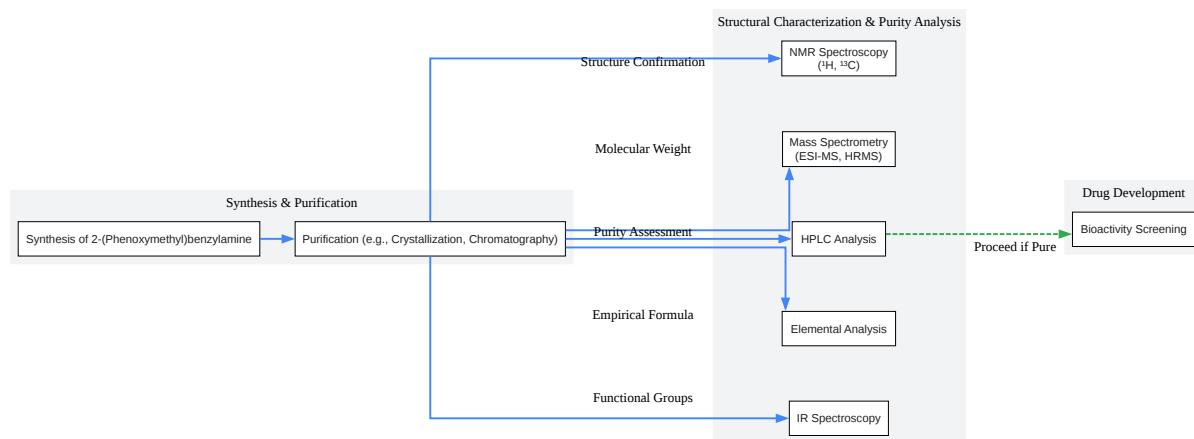
- Syringe and filter

Protocol:

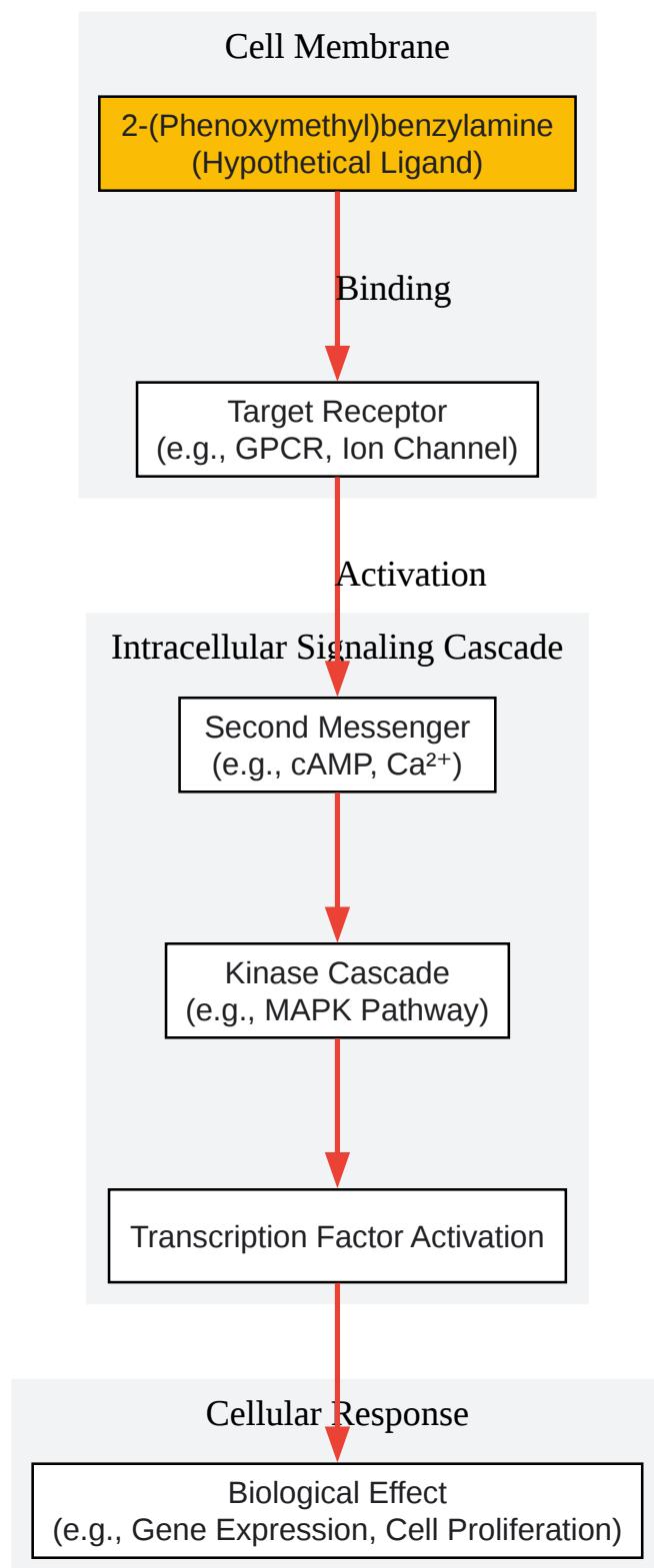
- Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 μ g/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Set up the mass spectrometer in positive ion mode for ESI.
- Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 μ L/min.
- Acquire the full scan mass spectrum to identify the protonated molecular ion $[M+H]^+$.
- For structural confirmation, perform tandem MS (MS/MS) on the $[M+H]^+$ ion to generate a fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the **2-(Phenoxyethyl)benzylamine** sample.

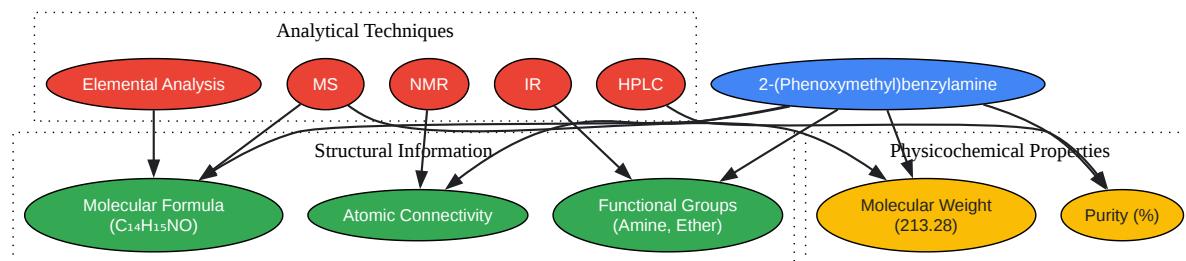

Materials:

- HPLC system with a UV detector
- C18 reverse-phase column
- Mobile phase A: Water with 0.1% Formic Acid
- Mobile phase B: Acetonitrile with 0.1% Formic Acid
- **2-(Phenoxyethyl)benzylamine** sample (approx. 1 mg/mL solution)
- Autosampler vials


Protocol:

- Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 μ m syringe filter.
- Set up the HPLC system with the parameters outlined in Table 3.
- Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
- Inject 5-10 μ L of the sample solution.
- Run the gradient method and record the chromatogram.
- Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Visualizations


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis, characterization, and initial screening of **2-(Phenoxymethyl)benzylamine**.

[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway involving **2-(Phenoxyethyl)benzylamine** as a ligand.

[Click to download full resolution via product page](#)

Caption: Logical relationships between the compound, its properties, and analytical techniques.

- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of 2-(Phenoxyethyl)benzylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b064828#analytical-techniques-for-the-characterization-of-2-phenoxyethyl-benzylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com